molecular formula C27H29NO5 B11400826 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11400826
M. Wt: 447.5 g/mol
InChI Key: BELSYERNTJHAOS-UHFFFAOYSA-N
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Description

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furochromen core, which is a fused ring system combining furan and chromen structures, and is further modified with tert-butyl, methyl, and methoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving suitable starting materials such as substituted phenols and furan derivatives.

    Introduction of tert-butyl and methyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and methyl halides in the presence of strong bases.

    Attachment of the acetamide moiety: This step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base to form the acetamide linkage.

    Final modification with methoxyphenyl group: This can be achieved through nucleophilic substitution reactions using methoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and scalable synthesis, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.

    Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • (3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Uniqueness

2-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29NO5

Molecular Weight

447.5 g/mol

IUPAC Name

2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C27H29NO5/c1-16-18-12-20-21(27(2,3)4)15-32-23(20)14-24(18)33-26(30)19(16)13-25(29)28-11-10-17-8-6-7-9-22(17)31-5/h6-9,12,14-15H,10-11,13H2,1-5H3,(H,28,29)

InChI Key

BELSYERNTJHAOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NCCC4=CC=CC=C4OC

Origin of Product

United States

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